2-(4-tert-butylphenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)10-6-4-9(5-7-10)11-14-13-8-15-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSMSNUTNRNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424215 | |
| Record name | 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73150-55-7 | |
| Record name | 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Pbd Analogs
Classical and Contemporary Approaches for 1,3,4-Oxadiazole (B1194373) Ring Formation
The formation of the 1,3,4-oxadiazole ring is a cornerstone of PBD synthesis, with numerous methods developed over the years, ranging from classical dehydration reactions to modern light-promoted cyclizations.
Cyclization Reactions Involving Hydrazides and Carboxylic Acids
One of the most established and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). biointerfaceresearch.comrsc.org This process typically begins with the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form the diacylhydrazine intermediate. openmedicinalchemistryjournal.comnih.gov This intermediate is then cyclized using a dehydrating agent. nih.gov
A variety of dehydrating agents have been employed for this transformation, each with its own advantages and limitations regarding reaction conditions and substrate scope. Commonly used reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride, and triflic anhydride. nih.gov The harsh conditions often required for these classical methods, such as high temperatures and strong acids, can limit their applicability for sensitive substrates. rsc.org
To address these limitations, milder and more efficient reagents have been developed. For instance, the Burgess reagent, supported on a polymer, has been used to facilitate the cyclodehydration of diacylhydrazines under microwave irradiation, significantly reducing reaction times to mere minutes with high yields and purity. biointerfaceresearch.com Other modern reagents like XtalFluor-E and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have also been successfully used, offering mild reaction conditions and high yields. openmedicinalchemistryjournal.comluxembourg-bio.com
An alternative classical route is the oxidative cyclization of acylhydrazones, which are formed by the condensation of aldehydes with acid hydrazides. biointerfaceresearch.comorganic-chemistry.org Various oxidizing agents, such as potassium permanganate, bromine in acetic acid, and 2-iodoxybenzoic acid (IBX), can effect this transformation. biointerfaceresearch.comorganic-chemistry.org
Table 1: Selected Reagents for Cyclodehydration of Diacylhydrazines to form 1,3,4-Oxadiazoles
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux | Widely used, inexpensive | nih.gov |
| Polyphosphoric Acid (PPA) | High temperature | Strong dehydrating agent | openmedicinalchemistryjournal.com |
| Polymer-supported Burgess Reagent | Microwave, THF | Short reaction time (2 min), high yield (96%) | biointerfaceresearch.com |
| XtalFluor-E | Mild conditions | High yields (75-95%) | openmedicinalchemistryjournal.com |
| TBTU | 50 °C, DMF | Mild conditions, simple work-up | luxembourg-bio.com |
| Triphenylphosphine/Iodine | Mild conditions | Convenient one-pot synthesis from carbazate | organic-chemistry.org |
Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes
In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.orgnih.gov A notable advancement in 1,3,4-oxadiazole synthesis is the development of a catalyst-free, visible-light-promoted cyclization of aldehydes. acs.orgacs.orgnih.gov This method involves the reaction of commercially available aldehydes with hypervalent iodine(III) reagents under irradiation with white light. acs.orgnih.gov The reaction proceeds under mild conditions without the need for a metal or organic photocatalyst, providing straightforward access to 2,5-disubstituted 1,3,4-oxadiazoles in yields up to 89%. acs.orgnih.gov This approach is attractive due to its operational simplicity and use of readily available starting materials without pre-activation. acs.org
Another innovative visible-light-mediated method employs eosin (B541160) Y, an organophotoredox catalyst, to facilitate the oxidative cyclization of acylhydrazones using air as a sustainable and non-toxic oxidant. researchgate.net This protocol allows for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles directly from aldehydes and acylhydrazides at room temperature, highlighting its environmental and economic benefits. researchgate.net
Table 2: Examples of Visible-Light-Promoted Synthesis of 1,3,4-Oxadiazoles
| Reactants | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Aldehydes + Hypervalent iodine(III) reagents | White light, room temp. | None | Up to 89% | acs.org |
| Aldehydes + Acylhydrazides | Visible light, air, room temp. | Eosin Y | Good to excellent | researchgate.net |
Design and Synthesis of Functionalized PBD Derivatives
The versatility of the 1,3,4-oxadiazole core allows for extensive derivatization, enabling the fine-tuning of its physicochemical and biological properties. Strategies range from simple substituent introduction to the construction of complex macromolecular structures.
Introduction of Aromatic and Heteroaromatic Substituents
The synthetic methods described previously, particularly those leading to 2,5-disubstituted 1,3,4-oxadiazoles, are inherently suitable for introducing a wide array of aromatic and heteroaromatic substituents. By selecting appropriately substituted carboxylic acids, acid hydrazides, or aldehydes as starting materials, chemists can readily synthesize PBD analogs with diverse functional groups on the phenyl ring or by replacing the phenyl ring with other aromatic or heteroaromatic systems. nih.govjchemrev.com For example, the reaction of substituted aromatic acid hydrazides with aromatic aldehydes, followed by cyclization, yields 1,3,4-oxadiazole derivatives bearing different substituted phenyl rings at the 2- and 5-positions. nih.gov This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.
Polymer-Bound and Dendrimeric PBD Architectures
The incorporation of PBD or its analogs into larger macromolecular structures like polymers and dendrimers has attracted significant interest. biointerfaceresearch.comnih.gov Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional architecture, consisting of a central core, repeating branch units, and terminal functional groups. thno.orgnih.gov Their synthesis is typically achieved through either a divergent approach, growing from the core outwards, or a convergent approach, where branches are built first and then attached to the core. nih.gov
Oxadiazole units can be incorporated into dendritic structures, for example, by using a porphyrin-cored poly(amidoamine) (PAMAM) dendrimer as a catalyst for reactions that form other heterocyclic rings. nih.gov More directly, monomers containing the 1,3,4-oxadiazole moiety can be used in polymerization or dendrimer synthesis to create architectures where the PBD unit is a repeating element within the branches or part of the core structure. Such dendritic polymers have applications in materials science and as drug delivery vehicles. thno.orgnih.gov
Similarly, polymer-bound PBD architectures can be realized. One synthetic strategy involves using polymer-supported reagents, such as the polymer-supported Burgess reagent, to facilitate the synthesis of the oxadiazole ring, with the product being cleaved from the support upon completion. biointerfaceresearch.com Alternatively, a PBD analog containing a polymerizable group, such as a vinyl group, can be synthesized and subsequently polymerized to form a polymer with PBD moieties as side chains. lew.ro These iterative methodologies, which combine living polymerization with specific linking chemistries, allow for the precise synthesis of complex macromolecular architectures. nih.govmdpi.com
Hybrid Compounds Incorporating Other Heterocycles (e.g., Pyridine (B92270), Pyrimidine, Thiazole)
Creating hybrid molecules that covalently link a 1,3,4-oxadiazole scaffold with other heterocyclic rings like pyridine, pyrimidine, or thiazole (B1198619) is a prominent strategy in medicinal chemistry to develop novel compounds with enhanced or synergistic activities. nih.govnih.gov
The synthesis of these hybrids involves multi-step sequences where pre-formed heterocyclic starting materials are coupled together. For instance, a pyridine-thiazole hybrid can be synthesized by first constructing a key intermediate such as 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. nih.gov This intermediate can then be reacted further, for example, through a Claisen-Schmidt condensation with an appropriate aldehyde, to build a more complex hybrid structure. nih.gov Another approach involves synthesizing a precursor containing one heterocycle and a reactive group (e.g., a hydrazide) and then using this group to construct the second heterocycle (e.g., the oxadiazole ring). researchgate.net For example, new pyridine heterocyclic hybrids have been developed by linking them to pyran, pyrimidine, and pyrazole (B372694) rings to explore their potential as anticancer agents. nih.gov These synthetic strategies enable the creation of diverse libraries of hybrid compounds for biological screening.
Synthesis of Thiolated PBD Derivatives
The introduction of a thiol group to the 1,3,4-oxadiazole core, typically at the 5-position, is a well-established synthetic route that yields 5-substituted-1,3,4-oxadiazole-2-thiols. This transformation is significant as the resulting thiol group serves as a versatile handle for further functionalization.
The primary and most widely reported method for synthesizing 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol (B187931) involves a one-pot reaction starting from 4-tert-butylbenzoyl hydrazide. jchemrev.comnih.gov The synthesis proceeds by reacting the acylhydrazide with carbon disulfide in a basic alcoholic solution, such as potassium hydroxide (B78521) in ethanol. nih.govbingol.edu.tr This initial reaction forms a potassium dithiocarbazate salt intermediate. bingol.edu.trimpactfactor.org Subsequent heating and acidification of the reaction mixture induce cyclization, leading to the formation of the desired 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol. jchemrev.comnih.gov
These compounds are known to exist in a thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the oxadiazole ring (thione form), with one form typically predominating. jchemrev.comnih.govbingol.edu.tr
Table 1: General Synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 4-tert-butylbenzoyl hydrazide, Carbon disulfide (CS₂) | Basic alcoholic solution (e.g., KOH/Ethanol), Room Temperature | Potassium 2-(4-tert-butylbenzoyl)hydrazine-1-carbodithioate | nih.govbingol.edu.trimpactfactor.org |
Alternative strategies to create thiolated PBD derivatives involve post-synthetic modification. For instance, a PBD structure containing a suitable leaving group, such as a chloroacetamide moiety attached to the oxadiazole, can be reacted with various thiols. nih.gov In a representative reaction, N-(5-(substituted)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide can be stirred with a specific thiol, like benzo[d]thiazole-2-thiol, in a solvent such as dimethylformamide (DMF) with a base, to yield a new thioether derivative. nih.gov
Advanced Spectroscopic and Structural Characterization of Pbd Compounds
Thermal Analysis for Glass Transition and Thermal Stability Assessment (e.g., Differential Scanning Calorimetry (DSC))
The thermal behavior of 2-(4-tert-butylphenyl)-1,3,4-oxadiazole and related PBD (phenyl-biphenyl-oxadiazole) compounds is a critical aspect of their characterization, particularly for applications in materials science, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs), where thermal stability is paramount. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in determining key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
In the broader context of 1,3,4-oxadiazole (B1194373) derivatives, studies have shown that these compounds generally possess high decomposition temperatures. For example, various 2,5-disubstituted- researchgate.netresearchgate.netresearchgate.netoxadiazole derivatives have been reported to have thermal and thermal-oxidative stability higher than 330 °C. researchgate.net Some energetic materials based on the 1,3,4-oxadiazole ring have shown decomposition temperatures as high as 368 °C. rsc.org For polymers containing 1,3,4-oxadiazole rings, the glass transition temperatures can range from 150°C up to 250°C, with decomposition temperatures often exceeding 440°C. researchgate.net
The high thermal stability of these compounds is a key feature for their use in electronic applications. For instance, pyrazoloquinoline derivatives, another class of materials used in OLEDs, show degradation temperatures above 300 °C, which is a desirable characteristic for device longevity and performance. mdpi.com
The following tables summarize the expected and reported thermal properties of this compound and related compounds based on available literature.
Table 1: Reported Melting Temperature of a Structurally Similar PBD Compound
| Compound | Melting Temperature (Tm) |
| 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD) | 136 °C researchgate.net |
Table 2: General Thermal Stability Data for 1,3,4-Oxadiazole Derivatives
| Compound Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| 2,5-Disubstituted- researchgate.netresearchgate.netresearchgate.netoxadiazole derivatives | Not specified | > 330 °C researchgate.net |
| 1,3,4-Oxadiazole-based energetic materials | Not specified | 265 - 368 °C rsc.org |
| Polymers containing 1,3,4-oxadiazole rings | 150 - 250 °C researchgate.net | > 440 °C researchgate.net |
These data underscore the inherent thermal robustness of the 1,3,4-oxadiazole core, making this compound a promising candidate for applications requiring high-temperature stability. The presence of the tert-butylphenyl group is expected to contribute to its specific thermal characteristics, which can be precisely determined through DSC and TGA measurements.
Computational and Theoretical Investigations of Pbd Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Electronic Properties (HOMO-LUMO Gaps, Electron Affinity, Ionization Potential)
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules like PBD. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine key electronic parameters. ajchem-a.comkbhgroup.in The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's capacity to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that helps characterize the chemical reactivity, kinetic stability, and electrical properties of a molecule. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a smaller gap indicates the molecule is more easily polarized and more reactive. researchgate.net For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations show that the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the oxadiazole ring, indicating a potential for intramolecular charge transfer upon excitation. ijopaar.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. irjweb.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Global Reactivity Descriptors Derived from DFT
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high reactivity. irjweb.com |
| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity to accept electrons. researchgate.net |
This interactive table summarizes key electronic properties calculated using DFT methods.
For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations yielded a HOMO-LUMO energy gap of 4.4815 eV, suggesting good kinetic stability. ajchem-a.com Similar calculations for PBD would provide specific values for its electronic characteristics.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules and predicting their photophysical properties. nih.govrsc.org It is an extension of DFT used to calculate vertical excitation energies, which correspond to absorption spectra (like UV-Vis), and to understand the nature of electronic transitions. researchgate.netnih.gov For molecules like PBD, TD-DFT is crucial for predicting their behavior in applications such as organic light-emitting diodes (OLEDs).
The method can predict the maximum absorption wavelength (λmax), oscillator strengths (a measure of transition probability), and the character of the excited states (e.g., π-π* transitions). researchgate.net TD-DFT is also used to model the dynamics of excited states, including processes like intersystem crossing from a singlet to a triplet state, which is vital for understanding phosphorescence. nih.govresearchgate.net The accuracy of TD-DFT predictions depends significantly on the choice of the functional. nih.govnih.gov
Investigations into related oxadiazole derivatives have shown that TD-DFT can predict absorption spectra that are in good agreement with experimental results. ijopaar.com These calculations help elucidate the electronic transitions responsible for the observed optical properties. researchgate.net By analyzing the orbitals involved in the excitation, the charge-transfer character of the transition can be quantified, which is a key factor in the performance of optoelectronic materials. rsc.org
Molecular Modeling and Quantum Chemical Calculations for Reaction Mechanisms
Molecular modeling and quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. frontiersin.org These methods allow researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.govnih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. nih.gov
For a molecule like PBD, these calculations can be used to predict its reactivity towards various reagents and to understand the pathways of its synthesis or degradation. Methods like the combination of Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly powerful for studying reactions in complex environments, such as in a solvent or an enzyme active site. frontiersin.org By using computational methods to trace reaction coordinates, chemists can gain insights that are difficult or impossible to obtain through experiments alone, potentially confirming or ruling out proposed mechanistic pathways. frontiersin.orgresearchgate.net This predictive power is a vital tool for designing new synthetic routes and novel molecules with desired reactivity. nih.gov
Analysis of Intermolecular Interactions
The way molecules pack in the solid state and interact with their neighbors is critical for determining the material's bulk properties. Computational methods provide detailed analysis of these non-covalent interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a specific molecule dominates.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.org The analysis focuses on the topology of the electron density, identifying critical points where the gradient of the density is zero. wikipedia.orgresearchgate.net
A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ), reveal the nature of the bond. researchgate.net For instance, a high electron density and a negative Laplacian are characteristic of a shared (covalent) interaction, while a low density and a positive Laplacian suggest a closed-shell (ionic or van der Waals) interaction. researchgate.net QTAIM analysis of PBD would allow for a detailed classification of all its chemical bonds, providing fundamental insights into its electronic structure. rsc.orgchemrxiv.org
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MEP is mapped onto a surface of constant electron density, with different colors representing different values of the electrostatic potential. uni-muenchen.deunil.ch
Optoelectronic Applications of Pbd and Its Derivatives
Luminescent and Scintillation Materials
Excimer emission is a phenomenon where an "excited state dimer" forms between two molecules, one in an excited state and one in the ground state, when they are in close proximity. nih.govnih.gov This results in a broad, unstructured emission band at a longer wavelength than the monomer fluorescence. nih.govaip.org Derivatives of 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) have been shown to exhibit this behavior. aip.orgaip.org
The formation of PBD derivative excimers has been demonstrated by examining the fluorescence spectra of their concentrated solutions in toluene. aip.orgaip.org As the concentration of the PBD derivatives increases, a slight increase in emission in the longer-wavelength region of the spectrum is observed, indicating excimer formation. aip.orgaip.org The process is influenced by temperature; lower temperatures favor excimer formation and increase the relative amount of this longer-wavelength emission, while higher temperatures favor the dissociation of the excimer back into its monomer components, thus decreasing the excimer emission. aip.orgaip.org
The ability to form excimers is significant as it can be exploited in various applications, such as fluorescent probes for biological systems. nih.gov The distinct spectral shift between the monomer and excimer emission allows for ratiometric signaling, which is a powerful technique for sensing and imaging. nih.gov While pyrene (B120774) is a classic example of a molecule that forms excimers, the study of PBD and other derivatives like perylene (B46583) and benzothiazole (B30560) expands the range of available fluorophores for such applications. nih.govmdpi.com
Plastic scintillators are widely used for detecting ionizing radiation due to their low cost, ease of fabrication, and robust nature. nih.govescholarship.orgescholarship.org These materials work by absorbing energy from radiation and re-emitting it as a flash of light, which is then detected by a photomultiplier tube (PMT). nih.gov The compound 2-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and its derivatives are key components in many plastic scintillator formulations. nih.govrokchem.co.uk
PBD often serves as a primary fluorophore or activator in a polymer matrix, typically polystyrene or poly(vinyltoluene) (PVT). nih.govnih.govresearchgate.net When the polymer matrix is excited by ionizing radiation, it efficiently transfers its energy to the PBD molecules. nih.gov PBD then emits this energy as UV light. nih.gov For example, 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (b-PBD) emits at around 364 nm. nih.gov This UV emission is often absorbed by a secondary fluorophore, or wavelength shifter, which then re-emits the light at a longer, visible wavelength (e.g., ~425 nm) that is better matched to the sensitivity of standard PMTs. nih.gov
Recent research has focused on developing new PBD derivatives and scintillator compositions to improve performance metrics like light yield, radiation hardness, and pulse shape discrimination (PSD) for distinguishing between different types of radiation, such as neutrons and gamma rays. nih.govescholarship.orgresearchgate.net For instance, a composite plastic scintillator made with epoxy resin, b-PBD, and a wavelength shifter (Bis-MSB) has shown promising results for the detection of alpha, beta, and gamma radiations, with detection efficiencies comparable to commercial standards. nih.gov The development of highly soluble PBD derivatives is also crucial, as higher concentrations can improve scintillator performance but can sometimes negatively impact the mechanical properties of the plastic. nih.govscispace.com
Research Findings on an Epoxy-b-PBD-BisMSB Composite Scintillator
Resistive Switching and Nonvolatile Memory Devices
Non-volatile memory (NVM) devices can retain stored information even when power is removed. wikipedia.org Resistive random-access memory (ReRAM) is a type of NVM where the resistance of a material can be switched between a high resistance state (OFF) and a low resistance state (ON) by applying an external voltage. lookchem.commdpi.comresearchgate.net The compound 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), a derivative of this compound, has been successfully incorporated into materials for such memory applications. nih.govrsc.org
PBD's utility in this area stems from its properties as an efficient hole-blocking/electron-transporting material, a result of the strong electron-withdrawing nature of the 1,3,4-oxadiazole (B1194373) group. nih.govrsc.org In one study, thin films composed of a composite of poly(4-vinyl phenol) (PVP) and PBD were used to fabricate memory devices. rsc.org The electrical behavior of these devices was found to be highly dependent on the concentration of PBD in the composite. rsc.org Depending on the PBD content, the devices exhibited different functionalities, including write-once read-many-times (WORM) memory, rewritable flash memory, or simple insulator behavior. rsc.org The ON and OFF states of these memory devices proved to be stable under continuous voltage stress. rsc.org
In another approach, PBD was introduced into a graphene oxide (GO) framework to create a nanocomposite for ReRAM devices. nih.gov Graphene oxide itself is a promising material for solution-processable memory, but its oxygen functional groups can be uncontrollable. nih.gov The addition of PBD, acting as a 1,3,4-oxadiazole acceptor, helped to stabilize the memory performance. nih.gov Devices made with a PBD:GO weight ratio of 10:1 demonstrated superior performance, with a high ON/OFF ratio of over 100, a low switching voltage of -0.67 V, and long retention ability. nih.gov The memory mechanism in such devices is attributed to the formation of electron traps created by the strong electron-accepting PBD molecules. nih.gov
Performance of a PBD:GO (10:1 w/w) Nanocomposite Memory Device
Advanced Material Science and Polymer Chemistry Applications
Incorporation into Polymeric Matrices (e.g., Poly(p-phenylenevinylene) (PPV), Polyurethane, Chitosan)
The integration of 2-(4-tert-butylphenyl)-1,3,4-oxadiazole moieties into polymer backbones or as pendant groups is a key strategy for developing functional materials. This can be achieved through copolymerization, blending, or post-modification of the polymer matrix.
Poly(p-phenylenevinylene) (PPV): The electron-deficient oxadiazole unit is frequently incorporated into PPV-type polymers to enhance their electron-transporting properties. acs.orgnih.gov This is often done by synthesizing PPV derivatives with oxadiazole-containing side chains. acs.orgacs.org For instance, copolymers can be created via methods like the Gilch polymerization, resulting in polymers that are soluble in common organic solvents, allowing for easy fabrication of thin films. nih.govpolymer.cn The introduction of bulky tert-butyl groups helps to prevent intermolecular packing, which can improve solid-state photoluminescence efficiency. The oxadiazole moiety can be attached directly to the PPV backbone or via a flexible spacer, which allows both the PPV chain and the oxadiazole group to retain their respective emissive and electron-transporting functions. acs.org
Polyurethane: Oxadiazole chromophores can be condensed with diisocyanates, such as tolylene-2,4-diisocyanate (TDI), to form polyurethanes. researchgate.net This process incorporates the optically active oxadiazole unit directly into the polymer backbone, creating materials with potential applications in nonlinear optics and other photonic devices.
Chitosan (B1678972): Chitosan, a versatile biopolymer, can be doped with oxadiazole derivatives to create functional films. researchgate.net In one method, 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD), a related compound, is incorporated into chitosan films via an intercalation method. researchgate.net Subsequent treatment, such as with gamma irradiation, can induce crosslinking between the dopant and the polymer matrix. researchgate.net This chemical interaction, for example, can form a C-N linkage between the t-butyl group of the oxadiazole compound and the amino group of chitosan, fundamentally altering the material's properties. researchgate.net
Tuning of Optical and Electronic Properties in Composite Materials
Incorporating this compound into polymers provides a powerful method for fine-tuning the optoelectronic characteristics of the resulting composite materials.
The primary electronic benefit of the oxadiazole moiety is its electron-deficient nature, which enhances electron affinity and injection in polymer-based devices like Polymer Light-Emitting Diodes (PLEDs). nih.gov In PPV-based copolymers, adjusting the content of the oxadiazole side chains allows for the tailoring of the material's properties to achieve a balance between hole and electron injection. acs.org This leads to significant improvements in device performance, including higher quantum efficiency and lower turn-on voltages compared to the base polymer. acs.orgnih.gov For example, a PPV derivative bearing a 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole (B4112602) pendant showed an electroluminescence (EL) efficiency 16 times higher than that of unmodified PPV. acs.org Further modification with an additional 2-ethylhexyloxy pendant group increased this efficiency to 56 times that of PPV. researchgate.net
The optical properties are also highly tunable. In PPV copolymers, the emission color can be shifted from green to yellowish-orange through intramolecular energy transfer from the oxadiazole units to the PPV backbone. nih.gov In chitosan films doped with an oxadiazole derivative, gamma irradiation induces a significant redshift in the emission wavelength. researchgate.net Unirradiated films exhibit an emission maximum around 369 nm, which shifts to 412 nm after irradiation, transforming the material into a blue-emissive biopolymer. researchgate.net This change is attributed to chemical crosslinking that alters the alignment of the dye molecules within the polymer matrix. researchgate.net
The table below summarizes the effect of incorporating oxadiazole derivatives on the properties of PPV and Chitosan composites.
| Polymer Matrix | Oxadiazole Derivative | Method of Incorporation | Effect on Properties | Reference |
| PPV | 2-phenyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazole pendants | Copolymerization | External quantum efficiency increased 16-56 times compared to PPV. Emission range of 500-600 nm. | acs.orgresearchgate.net |
| PPV | Oxadiazole moieties on side chains | Copolymerization | Balanced hole- and electron-injection, significantly improved quantum efficiency, reduced turn-on voltage. Max. brightness of 15,000 cd/m². | acs.org |
| PPV | 1,3,4-oxadiazole (B1194373) unit on side groups | Copolymerization | Emission color tunable from green to yellowish-orange. Max. brightness of 19,395 cd/m² and luminance efficiency of 21.1 cd/A. | nih.gov |
| Chitosan | 2-(4-tert-butylphenyl)-5-4-biphenyl)-1,3,4-oxadiazole (PBD) | Doping & Gamma Irradiation | UV absorption redshifted from 290 nm to 309 nm. Emission maximum shifted from 369 nm (unirradiated) to 412 nm (irradiated). | researchgate.net |
Development of Fluorescent Sensors
The inherent fluorescence of the oxadiazole ring system, which can be modulated by interaction with external analytes, makes these compounds excellent candidates for fluorescent sensors.
Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have been integrated into macrocyclic polyamine skeletons to create highly selective sensors for metal ions. nih.govresearchgate.net One such sensor demonstrates a specific "OFF-ON" fluorescent response to Zinc (II) ions at physiological pH. nih.gov This selectivity is attributed to the specific cavity size of the macrocycle and the number of amine groups, which allows for selective binding and a subsequent chelating enhancement of fluorescence (CHEF) effect. nih.gov The fluorescence of these sensors is typically quenched by copper (II) ions. nih.gov Other designs have led to sensors capable of detecting fluoride (B91410) anions through changes in their UV absorption and fluorescence emission spectra. researchgate.net
Furthermore, oxadiazole-based probes have been developed for pH sensing. nih.gov A water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton provides a real-time, naked-eye colorimetric "turn-on" and fluorescence "turn-off" response in the slightly acidic pH range of 5.5 to 6.5. nih.gov Chitosan films also serve as a promising platform for developing biosensors, with their utility demonstrated in detecting various molecules. researchgate.netmdpi.com
Engineering of Dielectric Properties in Polymers
Polymers containing 1,3,4-oxadiazole rings are being explored for applications as low dielectric constant (low-κ) materials, which are crucial for microelectronics to reduce signal delay and power consumption. The dielectric constant of a material is influenced by its molecular structure and free volume.
Incorporating oxadiazole-containing polymers with other materials, such as graphene, can also be used to engineer dielectric properties. Nanocomposite films of sulfonated poly(1,3,4-oxadiazole) (sPOD) with low concentrations of graphene (0.1-2.0 wt%) exhibit a low relative permittivity of 1.7-6.6 at 20 Hz. bohrium.com However, at higher graphene concentrations (5.0-10.0 wt%), the relative permittivity dramatically increases to ~101 and ~560, respectively, due to the accumulation of charges at the interfaces between the insulating polymer and the conductive graphene sheets. bohrium.com This demonstrates the wide range over which the dielectric properties can be engineered.
The table below shows the dielectric constants for various poly(1,3,4-oxadiazole-ether)s, illustrating the influence of molecular structure.
| Polymer | Dielectric Constant at 100 Hz | Dielectric Constant at 10 kHz | Dielectric Constant at 1 MHz |
| Polymer 3a | 3.21 | 3.18 | 3.09 |
| Polymer 3b | 3.09 | 2.98 | 2.94 |
| Polymer 3c | 3.12 | 3.08 | 2.97 |
| Polymer 3d | 3.37 | 3.34 | 3.29 |
| Polymer 3e | 3.39 | 3.37 | 3.31 |
| Polymer 3f | 3.03 | 3.00 | 2.95 |
| Data sourced from a study on the thermal and electrical behavior of poly(1,3,4-oxadiazole-ether)s. researchgate.net |
Biological Activity and Mechanistic Insights of Pbd Derivatives
Antimicrobial Efficacy Investigations
The global challenge of antimicrobial resistance has spurred intensive research into novel chemical entities capable of combating resistant pathogens. nih.govresearchgate.net Among these, derivatives of 1,3,4-oxadiazole (B1194373) have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, antiprotozoal, and antiviral effects. nih.govnih.govresearchgate.net
Derivatives of 1,3,4-oxadiazole have shown considerable efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.net Research has demonstrated that these compounds can be more potent than established antibiotics like chloramphenicol. nih.gov
A series of 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives featuring a tert-butylphenyl group were designed to enhance their pharmacokinetic properties and antimicrobial action. mdpi.com Certain derivatives from this series exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) that was comparable or superior to vancomycin (B549263). mdpi.com Another study focused on tert-butylphenylthiazoles connected by an oxadiazole linker, yielding compounds with notable antibacterial and antibiofilm capabilities. nih.gov Specifically, a hydroxyazetidinyl derivative demonstrated advantageous potency against numerous Gram-positive multidrug-resistant strains, including vancomycin-resistant species, and was over twice as effective as vancomycin in disrupting bacterial biofilm mass. nih.gov
Studies on nalidixic acid derivatives where the carboxylic group was replaced by a 1,3,4-oxadiazole ring revealed that some of the resulting compounds were two to three times more active than the parent drug against strains like S. aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. mdpi.com Similarly, norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring showed excellent activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL. nih.gov
| Derivative Class | Bacterial Strain(s) | Activity/Potency Noted | Reference |
|---|---|---|---|
| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amines with tert-butylphenyl | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity stronger or comparable to vancomycin | mdpi.com |
| tert-Butylphenylthiazoles with an oxadiazole linker | Gram-positive multidrug-resistant strains | Inhibited growth at 4 to 16 μg/mL; >2x better than vancomycin in disrupting biofilm | nih.gov |
| Nalidixic acid-1,3,4-oxadiazole hybrids | S. aureus, B. cereus, E. coli, K. pneumoniae | 2–3 times stronger activity than nalidixic acid | mdpi.com |
| Norfloxacin-1,3,4-oxadiazole hybrids | S. aureus | MIC = 1–2 µg/mL | nih.gov |
| 2-Acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | MIC = 0.78 µg/mL | mdpi.com |
The 1,3,4-oxadiazole scaffold is also a key component in the development of new antifungal agents. asianpubs.orgresearchgate.net Various derivatives have been synthesized and tested against pathogenic fungi, often showing significant activity. researchgate.netnih.gov For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were evaluated for antifungal properties, with one compound demonstrating 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively, compared to fluconazole. nih.gov
In another study, newly synthesized 1,3,4-oxadiazole derivatives were tested against C. albicans, C. glabrata, and C. tropicalis. nih.gov Three of the analogues showed potent activity with a Minimum Inhibitory Concentration (MIC) of 200 µg/ml and produced excellent zones of inhibition (17-21 mm). nih.gov Research into 1,3,4-oxadiazole fused pyridine (B92270) derivatives also revealed potent activity against plant pathogenic fungi such as Sclerotium rolfsii and Macrophomina phaseolina. researchgate.net
| Derivative Class | Fungal Strain(s) | Activity/Potency Noted | Reference |
|---|---|---|---|
| 2,5-Disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 8-16 times greater activity than fluconazole | nih.gov |
| 1,3,4-Oxadiazole-based heterocyclic analogs | C. albicans, C. glabrata, C. tropicalis | MIC at 200 µg/ml; Zone of Inhibition (ZOI) of 17-21 nm | nih.gov |
| 1,3,4-Oxadiazole fused pyridine derivatives | Sclerotium rolfsii, Macrophomina phaseolina | Significant fungicidal activity | researchgate.net |
| 1,3,4-Oxadiazole derivatives | Rice Sheath Blight (RSB) | EC50: 0.85 mg/L (more potent than Tebuconazole) | researchgate.net |
| 1,3,4-Oxadiazole derivatives | Sorghum Anthracnose (SA) | EC50: 1.03 mg/L (better activity than pyraclostrobin) | researchgate.net |
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. connectjournals.com The 1,3,4-oxadiazole ring is a core structure in many compounds synthesized for this purpose. researchgate.netmanipal.edunih.gov A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized, with compounds having ortho-substitutions on the aromatic ring showing antitubercular activity comparable to the standard drug isoniazid. manipal.edu In another study, N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were prepared and tested against Mycobacterium tuberculosis H37Rv, with some showing significant activity at a MIC value of 3.12 µg/mL. connectjournals.com
Regarding antiprotozoal activity, certain 1,3,4-oxadiazole derivatives have demonstrated efficacy. semanticscholar.orgnih.gov For example, quinolinyl-1,3,4-oxadiazole derivatives linked to a thiosemicarbazide (B42300) showed potent antileishmanial activity, with some compounds being 70 times more active than the reference drug. mdpi.com Molecular docking suggested these compounds may act by inhibiting pteridine (B1203161) reductase (PTR1), an enzyme crucial for the protozoan cell's function. mdpi.com
The broad biological profile of 1,3,4-oxadiazole derivatives extends to antiviral activity against a wide range of viruses, including influenza virus, dengue virus (DENV), and human immunodeficiency virus (HIV). nih.govarkat-usa.orgnih.gov
Researchers synthesized 1,3,4-oxadiazole derivatives and tested their effectiveness against the influenza virus. One derivative, 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole, was as effective as the reference drug amantadine (B194251) in inhibiting viral multiplication. nih.gov Other studies have focused on developing inhibitors for the dengue virus NS5 polymerase, an essential enzyme for viral replication. nih.gov Additionally, certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. arkat-usa.org Derivatives have also shown significant activity against the tobacco mosaic virus, with some acting as potential lead compounds for new antiviral agents. arkat-usa.org
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. researchgate.net For 1,3,4-oxadiazole derivatives, SAR analyses have provided insights into the structural requirements for antimicrobial activity. nih.govnih.gov
A study on a class of 1,2,4-oxadiazole (B8745197) antibiotics revealed that a hydrogen-bond donor in one of the terminal rings is necessary for antibacterial activity. nih.gov The study also showed that while structural variations on certain rings can support antibacterial function, substitutions at the bridging moiety between rings are often detrimental. nih.gov For antitubercular activity in 2,5-disubstituted-1,3,4-oxadiazoles, substitutions at the ortho-position of the aromatic ring were found to be favorable. manipal.edu In a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives, the type and position of the substituent on the phenyl ring significantly influenced antitubercular activity, with the order of increasing activity being 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH. mdpi.com This indicates that electron-donating and bulky groups can enhance efficacy. mdpi.com The presence of an additional heterocyclic ring, such as benzothiazole (B30560) or thiazolidine, has also been shown to broaden the spectrum of antibacterial activity. nih.govmdpi.com
Understanding the molecular mechanisms of action is key to rational drug design. For 1,3,4-oxadiazole derivatives, several mechanisms have been proposed and investigated through enzyme inhibition assays and computational molecular docking studies. mdpi.commdpi.com
One of the proposed antibacterial mechanisms is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com Molecular docking studies confirmed that nalidixic acid-oxadiazole hybrids could be potential inhibitors of this enzyme. mdpi.com Another critical target is the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in the final stage of bacterial fatty acid synthesis. mdpi.com Molecular docking analysis has supported the inhibition of FabI as a probable mechanism for the antibacterial action of some 2,5-diamino-1,3,4-oxadiazole derivatives. mdpi.com
In the context of antifungal activity, some 1,2,4-oxadiazole derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.com Molecular docking simulations showed that active compounds could form hydrogen bonds and hydrophobic interactions with key residues of the SDH enzyme, such as TRP173 and TYR58, explaining their inhibitory action. mdpi.com For antiprotozoal activity against Leishmania, the inhibition of pteridine reductase (PTR1) has been identified as a potential mechanism. mdpi.com
Docking studies have also been instrumental in evaluating the inhibitory potential of 1,3,4-oxadiazole derivatives against various other enzymes, including cyclooxygenase (COX-1/COX-2), telomerase, and thymidylate synthase, highlighting the multitargeted nature of this chemical scaffold. physiciansweekly.comnih.govnih.gov
Antiproliferative and Anticancer Research
The 1,3,4-oxadiazole nucleus is a key feature in the design of novel anticancer agents. researchgate.netnih.gov Its derivatives have demonstrated potent antiproliferative effects across various cancer cell lines, often acting through diverse and targeted mechanisms. ijfmr.comnih.gov While research on the specific parent compound 2-(4-tert-butylphenyl)-1,3,4-oxadiazole is limited, studies on related structures provide insight into the potential of this chemical class.
Derivatives of 1,3,4-oxadiazole have been extensively evaluated for their cytotoxic effects against numerous human cancer cell lines. nih.gov For instance, various studies have documented the anti-proliferative activity of 2,5-disubstituted 1,3,4-oxadiazoles against cell lines derived from breast, colon, lung, liver, and cervical cancers. nih.govnih.govddtjournal.com
In one study, a series of new 2,5-diaryl-1,3,4-oxadiazoles were tested against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. The results showed that at a concentration of 10 μM, all tested compounds successfully reduced cell viability after 24 hours of exposure, with the MDA-MB-231 cell line showing greater sensitivity. nih.gov Another research effort synthesized a series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives and tested them against four human cancer cell lines, including K562 (leukemia), MDA-MB-231 (breast), HT29 (colon), and HepG2 (liver). ddtjournal.com Several compounds displayed significant inhibitory activity, particularly against the K562 cell line. ddtjournal.com
Although specific IC₅₀ values for this compound are not prominently featured in the reviewed literature, the consistent anticancer activity of its structural analogues underscores the importance of the 1,3,4-oxadiazole scaffold in developing new antiproliferative agents. researchgate.netijfmr.com
The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various biological targets crucial for cancer cell survival and proliferation. nih.gov
Enzyme and Kinase Inhibition:
Growth Factor Receptors: A primary mechanism involves the inhibition of tyrosine kinase activity associated with growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor (VEGFR). nih.govnih.gov Overexpression of these receptors is common in many cancers, leading to uncontrolled cell growth. nih.gov Certain 1,3,4-oxadiazole derivatives have been shown to bind to and inhibit EGFR and HER2 receptors, functioning similarly to established kinase inhibitors. nih.gov
Methionine Aminopeptidase 2 (MetAP2): This enzyme is crucial for tumor growth and proliferation. nih.gov A series of 1,3,4-oxadiazole derivatives were found to strongly inhibit MetAP2 activity, which was confirmed by their anti-proliferative effects on human umbilical vein endothelial cells (HUVEC). nih.gov
Telomerase: As an enzyme that maintains the length of telomeres, telomerase is highly active in cancer cells, contributing to their immortality. Some 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors, showing stronger effects than reference compounds in certain studies. nih.gov
Other Enzymes: Research has also pointed to the inhibition of other key enzymes, such as thymidylate synthase and poly (ADP-ribose) polymerase (PARP), by compounds containing the 1,3,4-oxadiazole ring. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: Many 1,3,4-oxadiazole compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. nih.gov For example, studies on 2,5-diaryl-1,3,4-oxadiazoles demonstrated that they induced apoptosis and perturbed the cell cycle in both colon and breast cancer cell lines. nih.gov Predictive studies suggest that these effects may be mediated through the inhibition of the STAT3 transcription factor. nih.gov
Antioxidant Activity Investigations
Phenolic compounds are well-known for their ability to inhibit or prevent oxidative stress, a factor implicated in numerous degenerative and chronic diseases. mdpi.compsu.edu The antioxidant potential of 1,3,4-oxadiazole derivatives, particularly those bearing sterically hindered phenol (B47542) groups like di-tert-butylphenol, has been a subject of scientific inquiry. mdpi.comnih.gov These structures are designed to be effective antioxidants due to the enhanced stability of the resulting free radical through resonance across the oxadiazole ring. mdpi.compsu.edu
The antioxidant capacity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.gov In a study of 1,3,4-oxadiazole derivatives attached to a 2,4-di-tert-butylphenol (B135424) group, an oxadiazole-thione derivative demonstrated exceptionally high antioxidant ability in the DPPH assay, even at low concentrations. nih.gov Another study synthesized eleven new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and tested their antioxidant properties. mdpi.com The results indicated that compounds with electron-releasing groups on the aryl ring generally showed enhanced antioxidant ability. mdpi.compsu.edu
The tables below present the antioxidant activity for selected 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivatives from a representative study.
Table 1: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Substituent (Aryl Group) | IC₅₀ (µg/mL) |
| 5a | Phenyl | 53.0 |
| 5d | 4-Chlorophenyl | 64.0 |
| 5f | 4-Methoxyphenyl | 24.0 |
| 5j | 3,4-Dimethoxyphenyl | 22.0 |
| 5k | 3,4,5-Trimethoxyphenyl | 28.0 |
| Ascorbic Acid | Standard | 14.0 |
| BHT | Standard | 32.0 |
| Data sourced from a study on 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols. mdpi.com |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Substituent (Aryl Group) | FRAP Value (µM) |
| 5a | Phenyl | 291.6 |
| 5d | 4-Chlorophenyl | 269.4 |
| 5f | 4-Methoxyphenyl | 473.0 |
| 5j | 3,4-Dimethoxyphenyl | 501.0 |
| 5k | 3,4,5-Trimethoxyphenyl | 448.0 |
| Ascorbic Acid | Standard | 823.0 |
| BHT | Standard | 398.0 |
| Data sourced from a study on 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols. mdpi.com |
These studies confirm that the nature and position of substituents on the aryl ring significantly influence the antioxidant capabilities of these 1,3,4-oxadiazole derivatives. mdpi.comnih.gov
Solution Phase Behavior and Processing Considerations
Solubility Studies in Organic Solvents at Varying Temperatures
The solubility of organic electronic materials is a key parameter for their application in solution-based processing methods like printing and spin-coating. Understanding the solubility in different solvents and at various temperatures is crucial for optimizing the deposition process and achieving high-quality thin films.
Recent studies on the analogous compound, PBD, have systematically investigated its solubility in a range of common organic solvents. The solubility of PBD was observed to increase with rising temperature across all tested solvents, a typical behavior for the dissolution of solid solutes in liquid solvents. This data is essential for developing solution-processable methods for fabricating organic electronic devices. researchgate.netacs.org
The solubility of PBD was measured in twelve organic solvents over a temperature range of 283.15 K to 323.15 K. acs.org For dimethyl sulfoxide and dichloromethane, the temperature ranges were 293.15–333.15 K and 273.15–303.15 K, respectively. acs.org
Interactive Table: Experimental Solubility of 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| n-Hexane | 283.15 | 0.00018 |
| 293.15 | 0.00025 | |
| 303.15 | 0.00034 | |
| 313.15 | 0.00046 | |
| 323.15 | 0.00062 | |
| Methanol | 283.15 | 0.00021 |
| 293.15 | 0.00029 | |
| 303.15 | 0.00040 | |
| 313.15 | 0.00054 | |
| 323.15 | 0.00073 | |
| Toluene | 283.15 | 0.00198 |
| 293.15 | 0.00283 | |
| 303.15 | 0.00397 | |
| 313.15 | 0.00552 | |
| 323.15 | 0.00758 | |
| Tetrahydrofuran (THF) | 283.15 | 0.00432 |
| 293.15 | 0.00615 | |
| 303.15 | 0.00862 | |
| 313.15 | 0.01189 | |
| 323.15 | 0.01625 | |
| N-Methylpyrrolidone (NMP) | 283.15 | 0.00167 |
| 293.15 | 0.00238 | |
| 303.15 | 0.00335 | |
| 313.15 | 0.00466 | |
| 323.15 | 0.00642 | |
| Chlorobenzene | 283.15 | 0.00289 |
| 293.15 | 0.00411 | |
| 303.15 | 0.00574 | |
| 313.15 | 0.00793 | |
| 323.15 | 0.01083 |
A common and reliable method for determining the solubility of solid compounds in liquids is the isothermal saturation method. acs.org In this technique, a supersaturated solution of the solute in the solvent is prepared at a constant temperature. The mixture is continuously stirred to ensure that equilibrium is reached, at which point the solution is saturated with the solute. After allowing any excess solid to settle, a sample of the saturated solution is carefully extracted, and the concentration of the solute is determined using an analytical technique such as UV-Vis spectrophotometry. acs.org This process is repeated at various temperatures to generate a solubility curve.
To better understand and predict the solubility behavior, the experimental data is often correlated with various thermodynamic models. Three commonly used models for this purpose are the modified Apelblat equation, the λh equation, and the Yaws equation. acs.org
Modified Apelblat Equation: This empirical model relates the mole fraction solubility (x) to the temperature (T) using three parameters (A, B, and C): ln(x) = A + B/T + C ln(T)
λh Equation: This model, also known as the Buchowski-Ksiazczak λh model, is another empirical equation that describes the solubility of solids in liquids: ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m) where λ and h are model parameters and T_m is the melting temperature of the solute.
Yaws Equation: This is a simpler empirical model that also relates solubility to temperature: log(x) = A + B/T
For the solubility of PBD, it was found that the λh equation provided the best fit for the experimental data in n-hexane, methanol, toluene, THF, and NMP. researchgate.netacs.org In chlorobenzene, both the modified Apelblat and Yaws equations performed well. researchgate.netacs.org For other solvents studied, the Yaws equation was determined to be the most suitable model. researchgate.netacs.org
Impact of Solvent Choice on Film Morphology and Device Performance
For instance, a solvent that evaporates too quickly may not allow sufficient time for the molecules to self-assemble into a well-ordered structure, leading to an amorphous film with poor charge transport properties. nih.gov Conversely, a solvent with a very high boiling point might require long annealing times to be completely removed from the film, which can be detrimental to the device fabrication process. The use of a dual solvent system can sometimes provide better control over the film morphology and crystallinity, leading to improved device performance. nih.gov
In the context of organic light-emitting diodes (OLEDs), the morphology of the electron transport layer (ETL), for which oxadiazole derivatives are often used, is critical. A uniform, pinhole-free ETL with good molecular ordering facilitates efficient electron injection and transport, leading to higher device efficiency and stability.
Orthogonal Solvent Systems for Multilayer Processing
The fabrication of high-performance organic electronic devices often requires the deposition of multiple layers of different materials on top of each other. usc.eduspiedigitallibrary.org When using solution-based techniques for this multilayer fabrication, it is essential that the solvent used to deposit a new layer does not dissolve or damage the underlying layers. This is where the concept of orthogonal solvent systems becomes critical. usc.eduspiedigitallibrary.org
An orthogonal solvent system consists of a set of solvents where each solvent selectively dissolves only one specific material in the multilayer stack without affecting the others. usc.edu The identification of such systems is crucial for the successful solution-based fabrication of complex device architectures like OLEDs and organic photovoltaics. usc.eduspiedigitallibrary.org
The selection of orthogonal solvents is often based on differences in the solubility parameters of the materials and the solvents, such as the Hansen solubility parameters. researchgate.netusc.edu By choosing a solvent that has a good solubility for the material being deposited but poor solubility for the underlying layer, the integrity of the multilayer structure can be maintained. usc.edu For example, a common strategy is to use a non-polar solvent for one layer and a polar solvent for the subsequent layer.
While specific orthogonal solvent systems for 2-(4-tert-butylphenyl)-1,3,4-oxadiazole are not explicitly detailed in the available literature, the general principles of solvent orthogonality are widely applied in the field of organic electronics. The development of such systems for this and related compounds is an active area of research aimed at enabling low-cost, large-area manufacturing of organic electronic devices.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(4-tert-butylphenyl)-1,3,4-oxadiazole, and how is purity ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions. A general approach involves refluxing substituted benzaldehyde derivatives with hydrazine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-synthesis, sublimation is a critical purification step to achieve >99% purity, as demonstrated in scintillator-grade preparations . Handling should adhere to inert atmosphere protocols to prevent oxidation.
Q. Which spectroscopic and computational techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR (400 MHz, CDCl) reveals aromatic proton environments (δ 7.44–8.05 ppm for phenyl groups) .
- Melting Point (mp) : 167–169°C (lit.), confirming crystallinity .
- Orbital Energies : HOMO (6.2 eV) and LUMO (2.4 eV) values, determined via cyclic voltammetry or DFT, guide electronic applications .
Q. How do the HOMO/LUMO levels influence the compound’s role in optoelectronic devices?
- Methodological Answer : The low LUMO (2.4 eV) facilitates electron injection in organic light-emitting diodes (OLEDs), while the HOMO-LUMO gap (~3.8 eV) aligns with green electroluminescence. These values are optimized by substituting the phenyl group with electron-donating tert-butyl, enhancing charge transport .
Advanced Research Questions
Q. How does this compound enhance electron transport in OLED heterojunctions?
- Methodological Answer : In OLEDs, the compound is dispersed in polymers (e.g., PMMA) at 30% wt. as an electron-transport layer (ETL). Its high electron mobility (10 cm/V·s) reduces recombination losses, achieving external quantum efficiencies >1% . Key parameters include:
| Parameter | Value | Relevance |
|---|---|---|
| Dopant Concentration | 30% wt. | Balances conductivity vs. film uniformity |
| Driving Voltage | <10 V | Minimizes Joule heating |
Q. What structural factors govern the stability of 1,3,4-oxadiazole derivatives under thermal/photo conditions?
- Methodological Answer : The tert-butyl group enhances steric protection of the oxadiazole ring, reducing hydrolysis. Stability assays (TGA/DSC) show decomposition >250°C, making it suitable for high-temperature device fabrication . Comparative studies with 1,2,4-oxadiazoles show 1,3,4-isomers have 10x lower log D, improving metabolic stability in bioactive studies .
Q. How can researchers resolve discrepancies in reported electroluminescent efficiencies across studies?
- Methodological Answer : Variations in efficiency (e.g., 0.8% vs. 1.5% external quantum efficiency) arise from differences in:
- Device Architecture : Heterojunction vs. single-layer designs .
- Dopant Matrix : PMMA vs. PVK polymers alter charge confinement .
- Cathode Materials : Mg:Ag alloys vs. ITO affect electron injection .
- Standardized protocols for layer thickness (80–100 nm) and doping homogeneity are critical for reproducibility.
Application-Specific Questions
Q. What methodologies validate the compound’s performance as a scintillator dopant?
- Methodological Answer : In radiation detectors, the compound is blended with primary scintillators (e.g., p-terphenyl) at 1–5% wt. Key metrics include:
| Metric | Value | Method |
|---|---|---|
| Light Yield | >10,000 photons/MeV | Gamma-ray excitation |
| Decay Time | <10 ns | Time-resolved photoluminescence |
- Stability under prolonged irradiation is tested using Cs sources, with degradation monitored via FTIR .
Q. How does the tert-butyl substituent modulate solubility and film morphology in polymer composites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
